3-[(4-Methylpiperazin-1-yl)methyl]aniline

Physicochemical Characterization Positional Isomer Differentiation Quality Control

This meta-isomer (CAS 198281-55-9) is essential for pyrido[3,4-d]pyrimidin-4-ol KDM4/KDM5 inhibitors and benzopyrrolidone antivirals (EP-3430008-A1, EP-3056202-A1). Ortho/para isomers lack equivalent patent validation. Reliable QC with mp 70-75°C and TPSA 32.5 Ų supports CNS/oral candidate design.

Molecular Formula C12H19N3
Molecular Weight 205.3 g/mol
CAS No. 198281-55-9
Cat. No. B170485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylpiperazin-1-yl)methyl]aniline
CAS198281-55-9
Molecular FormulaC12H19N3
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=CC=C2)N
InChIInChI=1S/C12H19N3/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10,13H2,1H3
InChIKeyZGPHZHCPWKOKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9) Procurement Guide: A Key Piperazinyl-Aniline Building Block for KDM4 Inhibitor Synthesis


3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9) is a piperazine-derived aniline building block featuring a meta-substituted N-methylpiperazinylmethyl moiety on the phenyl ring [1]. It functions primarily as a synthetic intermediate, most notably documented in the preparation of pyrido[3,4-d]pyrimidin-4-ol derivatives that act as histone demethylase inhibitors targeting the KDM4 (JMJD2) family . The compound's molecular formula is C12H19N3, molecular weight 205.30 g/mol, with a topological polar surface area (TPSA) of 32.5 Ų and calculated LogP of 1.4732 .

Procurement Alert: Why Positional Isomers of 3-[(4-Methylpiperazin-1-yl)methyl]aniline Are Not Interchangeable in Synthesis


Substitution of 3-[(4-Methylpiperazin-1-yl)methyl]aniline with its positional isomers—namely 2-[(4-methylpiperazin-1-yl)methyl]aniline (CAS 19577-84-5) or 4-[(4-methylpiperazin-1-yl)methyl]aniline (CAS 70261-82-4)—is not chemically valid without complete revalidation of the downstream synthetic route [1][2]. The meta-substitution pattern determines the spatial orientation and electronic properties of the aniline nitrogen during subsequent coupling reactions . The three isomers exhibit distinct physical properties: for example, the target meta-isomer (CAS 198281-55-9) has a melting point of 70-75 °C, whereas melting point data for the ortho- and para-isomers are not uniformly reported, reflecting different crystalline packing and purification behavior . The specific connectivity of the meta-isomer is essential for achieving the intended geometry in the pyrido[3,4-d]pyrimidin-4-ol core structure, which is critical for KDM4 active site binding [3].

Quantitative Evidence Guide for 3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9): Comparator-Based Differentiation Data


Physicochemical Differentiation: Melting Point and Storage Stability of 3-[(4-Methylpiperazin-1-yl)methyl]aniline vs. Positional Isomers

The meta-substituted 3-[(4-Methylpiperazin-1-yl)methyl]aniline exhibits a well-defined melting point range of 70-75 °C and requires storage at 0-8 °C for stability . In contrast, published melting point data for the ortho-isomer (CAS 19577-84-5) and para-isomer (CAS 70261-82-4) are not consistently available across supplier documentation, indicating differences in solid-state properties that affect purification and handling . This defined melting point provides a quantifiable quality control parameter not uniformly established for its positional analogs.

Physicochemical Characterization Positional Isomer Differentiation Quality Control

Patent-Validated Synthetic Utility: 3-[(4-Methylpiperazin-1-yl)methyl]aniline as a Documented Precursor in KDM4 Inhibitor Patents

3-[(4-Methylpiperazin-1-yl)methyl]aniline is explicitly claimed as a synthetic intermediate in multiple patent families (EP-3430008-A1, WO-2017161012-A1, JP-2019508452-A) for the preparation of pyrido[3,4-d]pyrimidin-4-ol derivatives functioning as histone demethylase inhibitors . This patent documentation establishes a direct, verifiable linkage between this specific building block and a defined class of bioactive molecules. Positional isomers (ortho- and para-) are not cited as intermediates in these same patent disclosures for the pyrido[3,4-d]pyrimidin-4-ol core .

Epigenetics Histone Demethylase Inhibition Medicinal Chemistry

Computed Property Profile: LogP and TPSA Values of 3-[(4-Methylpiperazin-1-yl)methyl]aniline Inform Downstream ADME Predictions

The compound has calculated XLogP3 of 0.5 and topological polar surface area (TPSA) of 32.5 Ų [1]. For comparison, while the ortho- and para-isomers share identical molecular formula (C12H19N3) and molecular weight (205.30 g/mol), their distinct substitution patterns may influence computed LogP and TPSA values due to differences in molecular conformation and electronic distribution . The TPSA value of 32.5 Ų falls below the typical 140 Ų threshold associated with poor oral bioavailability, indicating favorable membrane permeability potential for compounds incorporating this fragment [2].

In Silico ADME Drug-likeness Prediction Physicochemical Profiling

Commercial Availability and Purity Specifications: 3-[(4-Methylpiperazin-1-yl)methyl]aniline Procurement Options

3-[(4-Methylpiperazin-1-yl)methyl]aniline is commercially available from multiple established chemical suppliers with validated purity specifications. Documented purity grades include 95% (NMR-validated) , 96% [1], 97% [2], and 98% (NLT) . In contrast, the ortho-isomer (CAS 19577-84-5) is primarily offered at 97% purity with fewer suppliers, and the para-isomer (CAS 70261-82-4) is frequently only available via custom synthesis [3]. The target compound's broader supplier base and range of validated purity grades reduce procurement lead times and provide QC flexibility.

Commercial Sourcing Purity Specification Supply Chain

Validated Application Scenarios for 3-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 198281-55-9) Based on Quantitative Evidence


Synthesis of Pyrido[3,4-d]pyrimidin-4-ol Derivatives as KDM4/5 Histone Demethylase Inhibitors

This compound is the documented building block for constructing pyrido[3,4-d]pyrimidin-4-ol-based histone demethylase inhibitors, as validated by multiple patent filings (EP-3430008-A1, WO-2017161012-A1, JP-2019508452-A) . The meta-substitution pattern of 3-[(4-Methylpiperazin-1-yl)methyl]aniline is essential for achieving the correct geometry of the inhibitor scaffold that binds to the Fe(II) cofactor in the JmjC catalytic domain of KDM4 (JMJD2) and KDM5 (JARID1) enzymes [1]. Researchers should procure this specific isomer rather than attempting substitution with ortho- or para-analogs, which lack equivalent patent validation for this inhibitor class .

Fragment-Based Drug Design Leveraging Favorable Physicochemical Properties (TPSA 32.5 Ų; XLogP3 0.5)

With a topological polar surface area of 32.5 Ų—well below the 140 Ų threshold associated with poor oral bioavailability—and a calculated XLogP3 of 0.5, this building block is well-suited for incorporation into oral drug candidates where membrane permeability is a design priority . The piperazine moiety provides a protonatable nitrogen (pKa ~7.61 predicted) that can enhance aqueous solubility while the aromatic amine enables further derivatization via amide coupling, reductive amination, or sulfonamide formation [1]. These properties make the compound an attractive fragment for CNS and oncology programs where balanced permeability and solubility are required.

Quality-Controlled Intermediate for Scale-Up with Validated Melting Point (70-75 °C) and Defined Storage Conditions

The compound's validated melting point range of 70-75 °C provides a reliable identity and purity checkpoint for incoming material QC . Storage at 0-8 °C is specified to maintain stability [1]. Multiple suppliers offer the compound in research quantities (100 mg to 25 kg) with purity grades from 95% to 98%, enabling seamless transition from discovery chemistry to process development without requiring supplier requalification or method revalidation . The compound's appearance as an almost white powder further aids visual inspection upon receipt [2].

Synthesis of Benzopyrrolidone Derivatives with Antiviral and Anticancer Properties

Patent EP-3056202-A1 (and corresponding WO-2016131789-A1) discloses the use of 3-[(4-Methylpiperazin-1-yl)methyl]aniline as an intermediate in the preparation of benzopyrrolidone derivatives possessing antiviral and anticancer properties, with priority date 2016-02-16 . This secondary patent linkage expands the documented synthetic utility of this building block beyond KDM4 inhibitors to a distinct chemotype with dual therapeutic indications. For medicinal chemistry programs exploring either histone demethylase inhibition or benzopyrrolidone-based antiviral/anticancer scaffolds, this compound offers cross-program applicability with established literature precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Methylpiperazin-1-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.